Dipropyl trichloroethenyl phosphate

Description

Contextual Chemical Framework of Organophosphorus Compounds

Organophosphorus compounds are a broad class of organic molecules containing phosphorus. researchgate.netwikipedia.org Their general structure consists of a central phosphorus atom, which can be bonded to a variety of substituents, including oxygen, sulfur, nitrogen, and carbon atoms. researchgate.net Organophosphates, a prominent subgroup, are esters of phosphoric acid and are characterized by a phosphoryl group (P=O). wikipedia.orgtaylorandfrancis.com

The versatility of organophosphorus compounds stems from the diverse nature of the groups that can be attached to the phosphorus atom. These groups, often denoted as R¹, R², and a leaving group (X), significantly influence the compound's physical, chemical, and biological properties. researchgate.net The synthesis of these compounds can be achieved through various methods, including the alcoholysis of phosphorus oxychloride, the esterification of phosphoric acid, and the oxidation of phosphite (B83602) esters. wikipedia.orgorganic-chemistry.org

The applications of organophosphorus compounds are widespread and impactful, ranging from insecticides and herbicides in agriculture to flame retardants, plasticizers, and even pharmaceuticals. taylorandfrancis.comresearchgate.netnih.gov For instance, well-known compounds like glyphosate (B1671968) and glufosinate (B12851) are used as herbicides, while others serve as nerve agents or have been developed into medications. wikipedia.orgnih.gov

A general representation of an organophosphate is provided below:

| Component | Description |

| P | Central Phosphorus Atom |

| =O | Phosphoryl Group |

| -OR¹ | Alkoxy or Aryloxy Group |

| -OR² | Alkoxy or Aryloxy Group |

| -OX | Leaving Group |

This table illustrates the general structure of an organophosphate, where R¹, R², and X can be various organic or inorganic moieties.

Research Significance and Academic Relevance of Trichloroethenyl Moieties in Organophosphates

The presence of a trichloroethenyl moiety (–C(Cl)=CCl₂) within an organophosphate molecule, as in dipropyl trichloroethenyl phosphate (B84403), is of significant academic interest. Halogenated vinyl groups can impart unique reactivity and properties to the parent molecule. The electron-withdrawing nature of the chlorine atoms can influence the electrophilicity of the phosphorus center and the stability of the molecule.

While specific research on dipropyl trichloroethenyl phosphate is not extensively documented in publicly available literature, the study of organophosphates containing chlorinated moieties is a well-established field. For example, compounds like trichloronat, an organophosphate pesticide containing a trichlorophenyl group, have been studied for their chemical properties and biological activity. nih.gov The vinylic linkage in the trichloroethenyl group introduces a site of potential reactivity for addition reactions and polymerization, a feature not present in saturated alkyl or aryl phosphates.

The academic relevance of studying compounds like this compound lies in several key areas:

Novel Synthesis and Reactivity: Developing synthetic pathways to such molecules and understanding the influence of the trichloroethenyl group on the reactivity of the phosphate ester.

Material Science: Investigating the potential for these compounds to act as monomers or additives in the creation of new polymers with enhanced properties, such as flame retardancy or chemical resistance.

Biological Activity Screening: Exploring the potential for novel biological effects due to the unique combination of the organophosphate core and the halogenated vinyl group.

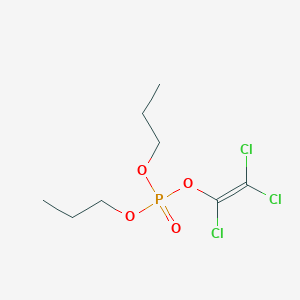

The hypothetical structure of this compound is presented below for illustrative purposes, as detailed experimental data is not widely available.

| Property | Hypothetical Value/Information |

| Molecular Formula | C₈H₁₄Cl₃O₄P |

| Molecular Weight | 323.52 g/mol |

| Structure | Contains a central phosphate group bonded to two propoxy groups and one trichloroethenoxy group. |

| Key Moieties | Dipropyl Phosphate, Trichloroethylene |

This table provides hypothetical data for this compound based on its constituent parts, intended for educational and research guidance in the absence of published experimental values.

Structure

3D Structure

Properties

CAS No. |

89094-86-0 |

|---|---|

Molecular Formula |

C8H14Cl3O4P |

Molecular Weight |

311.5 g/mol |

IUPAC Name |

dipropyl 1,2,2-trichloroethenyl phosphate |

InChI |

InChI=1S/C8H14Cl3O4P/c1-3-5-13-16(12,14-6-4-2)15-8(11)7(9)10/h3-6H2,1-2H3 |

InChI Key |

DJHRVUREMGBLGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(OCCC)OC(=C(Cl)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for Dipropyl Trichloroethenyl Phosphate (B84403)

The primary and most well-established method for the synthesis of Dipropyl trichloroethenyl phosphate is the Perkow reaction. This reaction provides a direct route to vinyl phosphates through the reaction of a trialkyl phosphite (B83602) with a halo-aldehyde or halo-ketone.

Precursor Chemistry and Reaction Optimization Strategies

The synthesis of this compound via the Perkow reaction involves the use of two key precursors: tripropyl phosphite and chloral (trichloroacetaldehyde). The reaction proceeds by the nucleophilic attack of the phosphorus atom of tripropyl phosphite on the carbonyl carbon of chloral.

The optimization of this reaction is crucial for maximizing the yield and purity of the final product. Key parameters that are typically optimized in Perkow reactions include temperature, solvent polarity, and the stoichiometry of the reactants. While specific optimization data for the synthesis of this compound is not extensively reported in the literature, general principles for the Perkow reaction can be applied. For instance, the reaction is often carried out at elevated temperatures to facilitate the rearrangement and elimination steps. The choice of solvent can also influence the reaction rate and the distribution of side products.

| Parameter | General Strategy for Optimization | Expected Outcome |

| Temperature | Gradual increase from room temperature to reflux | Increased reaction rate and conversion of reactants. |

| Solvent | Aprotic solvents of varying polarity (e.g., toluene, acetonitrile) | Influence on the stability of intermediates and transition states, potentially affecting yield. |

| Reactant Ratio | Slight excess of tripropyl phosphite | To ensure complete conversion of the chloral. |

| Reaction Time | Monitoring by techniques such as 31P NMR | Determination of the point of maximum product formation and prevention of degradation. |

Investigation of Reaction Intermediates and Transition States

The mechanism of the Perkow reaction has been a subject of considerable investigation, with several proposed intermediates and transition states. The initial step is the nucleophilic addition of the phosphite to the carbonyl carbon of the halo-aldehyde, leading to the formation of a zwitterionic intermediate. rsc.org This zwitterion is a key species that can then undergo rearrangement.

Computational studies on analogous Perkow reactions, such as the reaction of trimethyl phosphite with chloroacetone, have suggested the possibility of an alternative pathway involving a three-membered ring oxaphosphirane intermediate. rsc.org The formation of this intermediate is proposed to occur through a cheletropic addition of the phosphorus atom to the carbonyl group. rsc.org The transition state for this step is considered to be the rate-determining step in some cases. rsc.org The oxaphosphirane intermediate is highly strained and readily rearranges to form the vinyl phosphate product.

| Intermediate/Transition State | Description | Role in the Reaction |

| Zwitterionic Intermediate | A dipolar species formed by the nucleophilic attack of the phosphite on the carbonyl carbon. rsc.org | Key intermediate leading to the rearrangement and formation of the vinyl phosphate. |

| Oxaphosphirane Intermediate | A proposed three-membered ring containing phosphorus and oxygen. rsc.org | An alternative, highly strained intermediate that rapidly rearranges. |

| Transition State 1 (TS1) | The energy maximum leading to the formation of the zwitterionic or oxaphosphirane intermediate. | Determines the initial rate of the reaction. |

| Transition State 2 (TS2) | The energy maximum associated with the rearrangement of the intermediate to the final product. | Influences the overall rate of product formation. |

Novel Synthetic Approaches and Derivatization Strategies

While the Perkow reaction remains the cornerstone for the synthesis of this compound, ongoing research in organophosphorus chemistry is exploring novel synthetic routes and derivatization strategies to access these and related molecules with greater efficiency and control.

Exploration of Catalytic Synthesis Routes

The development of catalytic methods for the synthesis of organophosphorus compounds is a growing area of interest. While specific catalytic routes for the synthesis of this compound are not well-documented, research into the catalytic synthesis of the related vinyl phosphonates suggests potential avenues for exploration. For example, copper nanoparticle-catalyzed methods have been developed for the synthesis of vinyl phosphonates from alkynes and dialkyl phosphites. sciforum.net The adaptation of such catalytic systems to the Perkow reaction could offer advantages in terms of milder reaction conditions and improved selectivity.

| Catalyst Type | Potential Application to Vinyl Phosphate Synthesis | Advantages |

| Transition Metal Catalysts (e.g., Copper, Palladium) | Catalyzing the addition of P-H bonds across triple bonds or facilitating cross-coupling reactions. | Milder reaction conditions, potential for stereocontrol. |

| Organocatalysts | Activating the carbonyl group of the halo-aldehyde towards nucleophilic attack. | Metal-free synthesis, often milder conditions. |

| Enzymatic Catalysis | Lipase-catalyzed additions of H-phosphites to vinyl esters have been reported. nih.gov | High selectivity, environmentally benign conditions. |

Stereoselective Synthesis and Chiral Analogue Generation

The phosphorus atom in this compound can be a stereocenter if the two propyl groups are replaced with different alkyl groups, or if isotopic labeling is introduced. The development of stereoselective synthetic methods to control the configuration at the phosphorus center is a significant challenge in organophosphorus chemistry. rsc.orgmdpi.com General strategies for the asymmetric synthesis of chiral organophosphorus compounds often involve the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. rsc.orgrsc.org These approaches could potentially be adapted to generate chiral analogues of this compound, which would be valuable for studying the stereochemical aspects of its biological and chemical properties.

| Asymmetric Synthesis Strategy | Description | Potential Application |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the phosphite precursor to direct the stereochemical outcome of the reaction. rsc.org | Synthesis of enantiomerically enriched vinyl phosphates. |

| Chiral Catalysts | A chiral Lewis acid or organocatalyst is used to create a chiral environment around the reactants, favoring the formation of one enantiomer. | Enantioselective Perkow-type reactions. |

| Kinetic Resolution | A racemic mixture of a chiral phosphite is reacted with a chiral reagent or catalyst that preferentially reacts with one enantiomer, leaving the other enriched. | Separation of enantiomers of chiral phosphites. |

Chemical Reactivity and Transformation Mechanisms

The chemical reactivity of this compound is governed by the presence of the phosphate ester and the trichloroethenyl moieties. Organophosphate esters are known to be susceptible to hydrolysis, particularly under basic or acidic conditions, which would lead to the cleavage of the P-O-alkyl or P-O-vinyl bonds.

The trichloroethenyl group also imparts specific reactivity to the molecule. The electron-withdrawing chlorine atoms make the double bond susceptible to nucleophilic attack. Furthermore, organophosphates can undergo reactions with reducing agents, which could potentially lead to the reduction of the double bond or dehalogenation. noaa.gov Conversely, strong oxidizing agents may lead to the release of toxic phosphorus oxides. noaa.gov The degradation of vinyl phosphate insecticides in the environment often proceeds through hydrolysis and microbial degradation, where enzymes can catalyze the cleavage of the phosphate ester bonds. scispace.comoup.com

| Reaction Type | Reagents/Conditions | Potential Products |

| Hydrolysis | Acidic or basic conditions | Dipropyl phosphate, trichloroethanol, and other cleavage products. |

| Nucleophilic Addition | Nucleophiles (e.g., amines, thiols) | Addition to the trichloroethenyl double bond. |

| Reduction | Strong reducing agents (e.g., hydrides) | Reduction of the double bond or dehalogenation. noaa.gov |

| Oxidation | Strong oxidizing agents | Release of phosphorus oxides. noaa.gov |

| Biodegradation | Microbial enzymes | Hydrolysis of the phosphate ester linkage. oup.com |

Hydrolysis and Ester Cleavage Mechanisms

The hydrolysis of organophosphates like this compound is a fundamental reaction that can proceed through several mechanistic pathways, primarily dependent on the pH of the medium. These reactions typically involve the cleavage of either the phosphorus-oxygen (P-O) bond or the carbon-oxygen (C-O) bond.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the phosphoryl oxygen is protonated, which increases the electrophilicity of the phosphorus atom. This facilitates a nucleophilic attack by a water molecule. For this compound, two primary pathways for acid-catalyzed hydrolysis are plausible:

P-O Cleavage: This pathway involves the cleavage of the bond between the phosphorus atom and the enolic oxygen of the trichloroethenyl group or one of the propoxy groups. The reaction proceeds via a nucleophilic attack of water on the phosphorus center, leading to the formation of a pentacoordinate intermediate. Subsequent elimination of either a dipropyl phosphate cation or a protonated trichloroethenol would complete the reaction.

C-O Cleavage: In this mechanism, the oxygen atom of one of the propoxy groups is protonated, making the propyl group susceptible to nucleophilic attack by water in an S(_N)2-type reaction. This would result in the formation of propanol and the corresponding dihydrogen phosphate derivative.

Base-Catalyzed Hydrolysis:

In alkaline media, the hydroxide ion (OH) acts as the nucleophile. The reaction can proceed through two main mechanisms:

Attack at Phosphorus: The hydroxide ion can directly attack the electrophilic phosphorus atom, forming a trigonal bipyramidal pentacoordinate intermediate. thieme-connect.de The departure of one of the leaving groups—either a propoxy anion or the trichloroethenolate anion—would lead to the hydrolysis products. The stability of the leaving group is a key factor in determining the reaction pathway.

Attack at Carbon: Alternatively, the hydroxide ion can attack the α-carbon of one of the propyl groups, leading to the cleavage of the C-O bond via an S(_N)2 mechanism. pearson.com This would yield propanol and the corresponding phosphate salt.

The general mechanisms for the hydrolysis of phosphate esters are summarized in the table below.

| Condition | Proposed Mechanism | Key Intermediates | Bond Cleavage |

| Acidic | Nucleophilic attack by water on protonated phosphate | Pentacoordinate phosphorus species | P-O or C-O |

| Alkaline | Nucleophilic attack by hydroxide ion | Pentacoordinate phosphorus species | P-O or C-O |

Reaction with Nucleophiles and Electrophiles

The reactivity of this compound towards nucleophiles and electrophiles is influenced by the electronic properties of the trichloroethenyl group and the phosphate moiety.

Reactions with Nucleophiles:

The phosphorus atom in this compound is electrophilic and serves as a primary site for nucleophilic attack. Nucleophilic substitution reactions at the phosphorus center can proceed through either a concerted (S(_N)2-like) or a stepwise (addition-elimination) mechanism, often involving a pentacoordinate transition state or intermediate. thieme-connect.desapub.org

Furthermore, the trichloroethenyl group, being electron-deficient due to the presence of three chlorine atoms, makes the vinylic carbons susceptible to nucleophilic attack. This can lead to Michael-type addition reactions, where a nucleophile adds to the β-carbon of the double bond. researchgate.net The reaction of vinyl phosphates with organometallic reagents, for instance, has been shown to lead to the formation of substituted butadienes. researchgate.net

Reactions with Electrophiles:

The non-bonding electrons on the oxygen atoms of the phosphate group provide sites for electrophilic attack. Protonation under acidic conditions is a prime example of this reactivity. Stronger electrophiles could potentially react at these sites as well.

The double bond of the trichloroethenyl group is generally considered electron-deficient and therefore less reactive towards common electrophiles compared to an unconjugated alkene. However, under specific conditions, electrophilic addition to the double bond could occur. For instance, the addition of Grignard reagents to vinyl phosphinates, followed by reaction with an electrophile, allows for the formation of diverse organophosphorus compounds. nih.govrsc.orgrsc.org

A summary of the expected reactivity is presented in the table below.

| Reagent Type | Reactive Site on this compound | Plausible Reaction Type |

| Nucleophile | Phosphorus atom | Nucleophilic substitution |

| β-carbon of the trichloroethenyl group | Michael addition | |

| Electrophile | Oxygen atoms of the phosphate group | Electrophilic addition/coordination |

Environmental Dynamics and Degradation Pathways

Abiotic Degradation Mechanisms in Environmental Matrices

No data is available on the photolytic decomposition of Dipropyl trichloroethenyl phosphate (B84403).

No data is available on the hydrolytic stability and kinetics of Dipropyl trichloroethenyl phosphate in aquatic environments.

Biotransformation and Microbial Degradation Studies

No studies have been identified that report on microbial species or enzyme systems capable of degrading this compound.

There is no information available on the biodegradation metabolites or pathways for this compound.

No research has been found that investigates the influence of environmental factors on the microbial degradation of this compound.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation Techniques for Complex Matrices

Effective separation is the cornerstone of accurate analysis. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the target compound and the nature of the sample matrix.

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile organophosphate compounds. dtic.mil For Dipropyl trichloroethenyl phosphate (B84403), a sample is typically prepared via liquid-liquid extraction, for instance using methylene chloride, followed by concentration and solvent exchange. shimadzu.com The extract is then injected into the GC system.

The analytical column is critical for separation. A capillary column with a non-polar stationary phase, such as those based on polydimethylsiloxane (e.g., OV-101), is often employed. nist.gov Temperature programming, where the oven temperature is gradually increased, allows for the efficient elution of compounds with a range of boiling points. dtic.mil Detection can be achieved using a nitrogen-phosphorus detector (NPD), which offers high selectivity for phosphorus-containing compounds, or more commonly, a mass spectrometer (MS). shimadzu.comdtic.mil

Table 1: Illustrative Gas Chromatography (GC) Operating Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Injector | Splitless, 250°C | Ensures complete vaporization of the analyte without discrimination. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides high-resolution separation of analytes from matrix components. |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Transports the analyte through the column. |

| Oven Program | 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) | Provides sensitive and selective detection of the target analyte. |

For organophosphates that are less volatile, thermally labile, or require minimal sample preparation, liquid chromatography is the preferred method. nih.govresearchgate.net Reversed-phase liquid chromatography (RPLC) is most common, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. nih.gov

A gradient elution, typically with a mobile phase consisting of water and an organic solvent like methanol or acetonitrile, is used to separate the analytes. nih.gov The separation is based on the differential partitioning of the compound between the stationary and mobile phases. LC is almost always coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection, as this combination provides excellent specificity for trace-level analysis in complex matrices like urine or environmental water. nih.govnih.gov

Table 2: Representative Liquid Chromatography (LC) Conditions

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size | Standard reversed-phase column for separating moderately polar organic molecules. |

| Mobile Phase A | Water with 0.1% formic acid | Aqueous component of the mobile phase; acidifier improves peak shape and ionization. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component of the mobile phase; strength is increased to elute analytes. |

| Gradient | 20% B to 95% B over 10 minutes | Creates a polarity gradient to elute compounds with varying hydrophobicities. |

| Flow Rate | 0.3 mL/min | Typical flow rate for analytical-scale LC-MS applications. |

| Injection Volume | 5 µL | The volume of prepared sample extract introduced into the system. |

For exceptionally complex samples where single-dimension chromatography is insufficient to resolve all components, two-dimensional chromatography (e.g., GCxGC or LCxLC) offers significantly enhanced separation power. This technique involves subjecting the effluent from one column to a second, orthogonal separation on a different column. The resulting increase in peak capacity allows for the separation of analytes from co-eluting matrix interferences that would otherwise complicate quantification. While instrumentally more complex, 2D chromatography provides unparalleled resolving power for challenging analytical tasks.

Mass Spectrometric Techniques for Structural Elucidation and Quantification

Mass spectrometry is indispensable for the analysis of Dipropyl trichloroethenyl phosphate, providing definitive structural confirmation and highly sensitive quantification.

High-resolution mass spectrometry, utilizing instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of < 5 ppm). nih.gov This capability allows for the determination of the elemental formula of a detected ion. For this compound (formula: C8H15Cl3O4P), HRMS can confirm the identity of the parent molecule by matching the measured accurate mass to the theoretical mass. This is particularly valuable for identifying unknown metabolites or degradation products in suspect screening workflows. nih.gov

Table 3: Theoretical Accurate Masses for HRMS Analysis of this compound (C8H15Cl3O4P)

| Ion Species | Theoretical m/z |

|---|---|

| [M+H]+ | 323.9791 |

| [M+Na]+ | 345.9611 |

| [M+NH4]+ | 341.0058 |

Tandem mass spectrometry (MS/MS) is the gold standard for quantitative analysis due to its exceptional selectivity and sensitivity. nih.gov In this technique, a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected in a second mass analyzer.

This process provides structural information based on the compound's fragmentation pattern and allows for highly selective quantification using Multiple Reaction Monitoring (MRM). nih.gov In MRM, the instrument is set to monitor specific precursor-to-product ion transitions, which drastically reduces chemical noise and improves detection limits. nih.gov Potential fragmentation pathways for this compound would likely involve the neutral loss of propene (C3H6) from the propyl chains and cleavage of the phosphate ester bonds.

Table 4: Hypothetical MS/MS Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Application |

|---|---|---|---|

| 323.98 | 281.93 | Propene (C3H6) | Quantification |

| 323.98 | 239.88 | 2 x Propene (C6H12) | Quantification/Confirmation |

| 323.98 | 160.91 | Dipropyl phosphate group | Confirmation |

Isotopic Labeling and Mechanistic Tracing with MS

Mass spectrometry (MS) coupled with isotopic labeling is a powerful tool for elucidating reaction mechanisms and tracing the metabolic pathways of organophosphate compounds. In this technique, specific atoms in the this compound molecule are replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁸O, or ²H). The mass shift of the parent molecule and its fragments in the mass spectrum provides direct evidence of the involvement of these labeled atoms in chemical transformations.

For instance, to study the hydrolysis mechanism of the phosphate ester bond, one of the oxygen atoms in the phosphate group can be labeled with ¹⁸O. By analyzing the mass spectra of the products over time, it is possible to determine whether the cleavage occurs at the P-O or C-O bond. If the ¹⁸O remains with the phosphate group, it indicates a C-O bond cleavage, whereas its presence in the alcohol fragment would confirm a P-O bond scission. This approach provides unambiguous insights into the reaction pathways at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive confirmation of the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the organic moieties of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the protons on the propyl groups and the vinyl proton of the trichloroethenyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are key to confirming the structure.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Signals corresponding to the carbons of the propyl chains and the trichloroethenyl group would be expected at characteristic chemical shifts.

Illustrative ¹H NMR Data for this compound:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.5 | Doublet | 1H | =CH-Cl |

| ~ 4.1 | Quartet | 4H | -O-CH₂- |

| ~ 1.7 | Sextet | 4H | -CH₂-CH₃ |

| ~ 0.9 | Triplet | 6H | -CH₃ |

Note: This is an illustrative table based on general principles of NMR spectroscopy for organophosphates. Actual experimental values may vary.

Illustrative ¹³C NMR Data for this compound:

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 | =C(Cl)₂ |

| ~ 118 | =CH-Cl |

| ~ 69 | -O-CH₂- |

| ~ 23 | -CH₂-CH₃ |

| ~ 10 | -CH₃ |

Note: This is an illustrative table based on general principles of NMR spectroscopy. Actual experimental values may vary.

Phosphorus-31 (³¹P) NMR spectroscopy is particularly informative for organophosphate compounds as it directly probes the phosphorus nucleus. Since ³¹P has a nuclear spin of ½ and is 100% naturally abundant, it provides strong, sharp signals. The chemical shift of the ³¹P nucleus in this compound is highly sensitive to the electronic environment around the phosphorus atom. This provides a unique fingerprint for the phosphate ester and can be used to identify the compound and monitor its reactions. A typical ³¹P NMR spectrum for a phosphate ester like this compound would show a single resonance, with its chemical shift providing confirmation of the phosphate ester functionality.

Illustrative ³¹P NMR Data for this compound:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -5 | Singlet | P=O |

Note: This is an illustrative table. The chemical shift is referenced to an external standard of 85% H₃PO₄.

For complex molecules or to resolve ambiguities in one-dimensional spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. A COSY spectrum of this compound would show cross-peaks connecting the signals of the -CH₂- protons with the adjacent -CH₃ protons of the propyl groups, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. An HMQC or HSQC spectrum would show a correlation between the proton signal at ~4.1 ppm and the carbon signal at ~69 ppm, confirming the -O-CH₂- group.

These 2D NMR methods provide a comprehensive map of the molecular structure, leaving little room for ambiguity.

Analytical Method Validation and Quality Assurance in Research

The development and application of reliable analytical methods are paramount for the accurate quantification and characterization of this compound in various matrices. Method validation ensures that an analytical procedure is suitable for its intended purpose.

Key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

To achieve the best performance from an analytical method, optimization of various experimental parameters is often necessary. Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes.

In the context of analyzing this compound, RSM can be used to optimize parameters in chromatographic separations (e.g., mobile phase composition, flow rate, and temperature in HPLC) or in sample preparation steps (e.g., extraction solvent volume, pH, and extraction time). By systematically varying these factors and modeling the response (e.g., peak area, resolution), the optimal conditions that yield the best analytical performance can be identified efficiently. This approach is more systematic and efficient than the traditional one-factor-at-a-time optimization.

Computational Chemistry and Theoretical Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or physicochemical properties of chemicals based on their molecular structures. These models are fundamental in the early-stage assessment of compounds like Dipropyl trichloroethenyl phosphate (B84403).

The development of predictive QSAR/QSPR models for organophosphates, including by extension Dipropyl trichloroethenyl phosphate, is a well-established field of computational toxicology and chemistry. nih.govspringernature.com These models are constructed by correlating variations in the molecular structure of a series of compounds with the observed changes in their biological activity or physical properties.

The process typically involves the calculation of a wide array of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors. For organophosphates, descriptors such as molecular weight, logP (a measure of lipophilicity), and various electronic parameters have been shown to be significant in predicting their behavior. ui.ac.idbenthamdirect.com

For instance, a hypothetical QSAR model for predicting the bioconcentration factor (BCF) of this compound could be developed using a dataset of structurally similar organophosphate pesticides. nih.gov The model might employ a statistical method like Genetic Algorithm-Multiple Linear Regression (GA-MLR) to select the most relevant descriptors and build a robust predictive equation. nih.govbenthamdirect.com The quality of such models is evaluated using various statistical metrics, including the coefficient of determination (R²), the cross-validated R² (Q²), and external validation statistics, to ensure their predictive power and reliability. nih.govnih.gov

Table 1: Illustrative QSAR Model Parameters for Predicting Bioconcentration Factor (BCF) of Organophosphates

| Parameter | Value | Description |

| Training Set R² | 0.85 | The proportion of the variance in the dependent variable that is predictable from the independent variable(s) for the training set. |

| Training Set RMSE | 0.45 | Root Mean Square Error for the training set, indicating the standard deviation of the residuals (prediction errors). |

| Cross-Validation Q² | 0.78 | A measure of the model's predictive ability, calculated using a cross-validation technique. |

| External Validation R² | 0.82 | The coefficient of determination for an external set of compounds not used in model development. |

| External Validation RMSE | 0.50 | Root Mean Square Error for the external test set. |

This table presents hypothetical performance metrics for a QSAR model based on typical values reported in the literature for organophosphate pesticides.

The reactivity of a chemical compound is intrinsically linked to its electronic structure. Computational quantum chemistry provides a powerful framework for calculating various reactivity indices that can help in understanding and predicting the chemical behavior of molecules like this compound. These indices are derived from the principles of Density Functional Theory (DFT).

Key reactivity indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

Other important global reactivity descriptors that can be derived from HOMO and LUMO energies include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / 2η).

These indices provide a quantitative basis for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions. For this compound, these theoretical calculations can offer insights into its potential to interact with biological macromolecules, such as enzymes. nih.gov

Table 2: Hypothetical Calculated Reactivity Indices for this compound

| Reactivity Index | Symbol | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | -8.50 |

| LUMO Energy | ELUMO | -1.20 |

| HOMO-LUMO Gap | ΔE | 7.30 |

| Ionization Potential | I | 8.50 |

| Electron Affinity | A | 1.20 |

| Electronegativity | χ | 4.85 |

| Chemical Hardness | η | 3.65 |

| Chemical Softness | S | 0.27 |

| Electrophilicity Index | ω | 3.22 |

This table presents hypothetical values for reactivity indices for this compound, calculated based on typical ranges observed for similar organophosphate compounds. These values would be derived from quantum chemical computations.

Mechanistic Studies of Chemical and Biochemical Interactions

Investigations of Enzyme-Mediated Transformations

There is no available information detailing the enzyme-mediated transformations of dipropyl trichloroethenyl phosphate (B84403).

Role of the Compound as a Chemical Probe in Reaction Studies

There is no available information on the use of dipropyl trichloroethenyl phosphate as a chemical probe in reaction studies.

Interactions with Model Environmental Systems

There is no available information regarding the specific interactions of this compound with model environmental systems.

Emerging Research Frontiers and Methodological Innovations

Development of Green Chemistry Approaches for Synthesis and Degradation

In recent years, the principles of green chemistry have been increasingly applied to the synthesis and degradation of organophosphate compounds. The goal is to develop methods that are more environmentally benign, reducing the use and generation of hazardous substances.

One promising approach for synthesis involves the use of less hazardous reagents and solvents. For instance, a convenient two-step process for synthesizing dialkyl phosphates reacts phosphorus oxychloride with a primary alcohol and triethylamine (B128534) in toluene, followed by steam hydrolysis. organic-chemistry.org This method is advantageous as it avoids the need for distillation, which can lead to the decomposition of the product, and it produces dialkyl phosphates in high purity. organic-chemistry.org Another green solvent that has shown promise is triethyl phosphate (B84403) (TEP), which is noted for its low toxicity and biodegradability into innocuous substances like phosphoric acid and ethanol. researchgate.net TEP's low viscosity makes it suitable for solid-phase synthesis, a common technique in chemical manufacturing. researchgate.net

In terms of degradation, bioremediation is a key area of focus. This eco-friendly technique utilizes the metabolic processes of microorganisms to break down harmful substances into less toxic ones. nih.gov While specific studies on the bioremediation of Dipropyl trichloroethenyl phosphate are not yet widespread, research on other organophosphorus pesticides has identified bacterial strains from genera such as Burkholderia, Pseudomonas, and Rhodococcus as effective degraders. nih.govcncb.ac.cn These findings pave the way for future research into microbial solutions for the degradation of a wider range of organophosphate compounds.

Integration of Omics Technologies in Environmental Research

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing environmental research by providing a holistic view of how organisms respond to chemical exposure at the molecular level. nih.govresearchgate.net These tools are essential for understanding the mechanisms of toxicity and for identifying biomarkers of exposure to environmental contaminants. enviro.wiki

The application of omics in the context of organophosphorus compounds helps to elucidate the genes, proteins, and metabolic pathways involved in their degradation. nih.gov For example, genomic and transcriptomic studies have been instrumental in identifying the genetic makeup of microorganisms capable of breaking down pesticides. nih.govcncb.ac.cn This information is crucial for developing enhanced bioremediation strategies. nih.gov

Furthermore, omics approaches can be used to assess the impact of these chemicals on entire ecosystems. taylorfrancis.com By analyzing the collective genetic and metabolic profiles of microbial communities in soil and water, scientists can gauge the health of an environment and its response to contamination. taylorfrancis.com This field, known as environmental omics, is still in its early stages but holds significant promise for improving environmental risk assessment and monitoring. researchgate.net

Table 1: Overview of Omics Technologies in Environmental Research

| Omics Technology | Focus of Study | Application in Organophosphate Research |

| Genomics | The complete set of DNA of an organism. | Identifying genes and microorganisms involved in pesticide degradation. nih.govcncb.ac.cn |

| Transcriptomics | The complete set of RNA transcripts in a cell. | Studying gene expression changes in response to chemical exposure. nih.gov |

| Proteomics | The entire set of proteins produced by an organism. | Identifying proteins involved in metabolic pathways for detoxification. nih.gov |

| Metabolomics | The complete set of small-molecule chemicals (metabolites) within a biological sample. | Characterizing the metabolic fingerprint of an organism's response to toxicants. nih.gov |

Advanced In Situ and Operando Analytical Techniques for Environmental Monitoring

The timely and accurate detection of organophosphates in the environment is critical for public health and environmental protection. mdpi.com Traditional laboratory-based methods often involve time-consuming sample collection and transportation. mdpi.com To address this, researchers are developing advanced analytical techniques that allow for on-site (in situ) and real-time (operando) monitoring. mdpi.comresearchgate.net

One such innovation is the development of mobile analytical workstations. These portable systems can integrate techniques like capillary electrophoresis (CE) with sensitive detectors to enable rapid analysis of environmental samples in the field. mdpi.com CE is particularly advantageous as it requires low volumes of reagents and uses environmentally friendly aqueous buffers. mdpi.com

Spectroscopic techniques are also being adapted for in situ and operando measurements. For instance, surface-enhanced resonance Raman spectroscopy coupled with electrochemistry can be used to observe the intermediates formed during the breakdown of chemical compounds. researchgate.net Another advanced method involves time-resolved soft X-ray absorption spectroscopy, which can track photochemical processes of metal complexes in solution. researchgate.net These cutting-edge techniques provide a deeper understanding of the chemical transformations of pollutants under real-world conditions. researchgate.net

Q & A

Q. How should researchers address discrepancies between regulatory limits and experimental toxicity thresholds?

- Methodological Answer : Conduct margin of safety (MOS) analyses by comparing no-observed-adverse-effect levels (NOAELs) from animal studies with human exposure estimates. Use probabilistic models to account for interspecies variability and subpopulation susceptibility, referencing EPA risk-based prioritization frameworks for flame retardants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.